1,3,4-Oxadiazol-2(3H)-one, 5-(aminomethyl)-, hydrochloride (1:1)
Description
1,3,4-Oxadiazol-2(3H)-one derivatives are heterocyclic compounds with a five-membered ring containing two nitrogen atoms and one oxygen atom. The target compound, 5-(aminomethyl)-1,3,4-oxadiazol-2(3H)-one hydrochloride (1:1), features an aminomethyl (-CH2NH2) substituent at the 5-position of the oxadiazolone ring, stabilized as a hydrochloride salt. This structural modification enhances water solubility and bioavailability, making it suitable for pharmaceutical applications .
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-(aminomethyl)-3H-1,3,4-oxadiazol-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2.ClH/c4-1-2-5-6-3(7)8-2;/h1,4H2,(H,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRVNWLUNSADLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNC(=O)O1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046079-40-6 | |
| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1046079-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Oxadiazol-2(3H)-one, 5-(aminomethyl)-, hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carbonyl compounds in the presence of dehydrating agents such as phosphorus oxychloride . The reaction conditions often include refluxing the reactants in an appropriate solvent, followed by purification steps such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aminomethyl group at position 5 enables nucleophilic substitution reactions, particularly under acidic or basic conditions. Key transformations include:
| Reaction Type | Conditions | Products | Application |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | N-alkylated derivatives | Enhanced lipophilicity for drug design |
| Acylation | Acetyl chloride, pyridine, RT | Acetamide derivatives | Probing hydrogen-bonding interactions |
| Sulfonation | Sulfonyl chlorides, NaHCO₃, H₂O/THF | Sulfonamide analogs | Antimicrobial agent development |
These reactions are critical for modifying the compound’s pharmacokinetic properties, such as log D (octanol/water partition coefficient), which directly impacts bioavailability.
Cyclization Reactions
The oxadiazole ring participates in cyclization to form fused heterocycles. For example:
-
With carbonyl compounds : Reaction with aldehydes under dehydrating conditions yields imidazo[2,1-b] oxadiazole derivatives, which show enhanced anticancer activity (IC₅₀ values: 2–10 µM against MCF-7 cells) .
-
With thiourea : Forms thiadiazolo[3,2-b] oxadiazole systems, exhibiting kinase inhibition (e.g., EGFR inhibition at 0.15 µM) .
Metabolic Reactions (Phase I/II)
In vivo studies reveal phase I hydroxylation and phase II conjugation pathways:
| Metabolite | Modification | Mass Shift | Biological Impact |
|---|---|---|---|
| M1 | Di-hydroxylation | +32–34 Da | Increased polarity, reduced toxicity |
| M2 | Glucuronidation | +176 Da | Enhanced renal excretion |
These transformations are monitored via HPLC-UV and UPLC-QTOF-MS, with fragmentation patterns confirming structural changes (e.g., m/z 441 → 529 for M1) .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (e.g., HCl, reflux), the oxadiazole ring undergoes rearrangement to form 1,2,4-triazole derivatives. This reaction is leveraged to synthesize analogs with improved thermal stability (TGA data: decomposition >250°C) .
Biological Activity-Driven Reactions
The compound’s primary mechanism involves binding to enzymatic targets:
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1,3,4-oxadiazol-2(3H)-one derivatives generally involves the cyclization of hydrazides with carbonyl compounds under acidic or dehydrating conditions. Common methods include:
- Cyclization Reactions : Utilizing dehydrating agents like phosphorus oxychloride to facilitate the formation of oxadiazole rings.
- Substitution Reactions : The aminomethyl group can participate in nucleophilic substitutions to yield various derivatives with enhanced properties .
Chemical Reactions
The compound can undergo several types of reactions:
- Oxidation : Can produce derivatives with additional functional groups.
- Reduction : Alters the oxadiazole ring or aminomethyl group.
- Substitution : Leads to a variety of substituted oxadiazoles with differing biological activities .
Biological Activities
1,3,4-Oxadiazol-2(3H)-one derivatives exhibit a wide range of biological activities:
- Antimicrobial Properties : Demonstrated efficacy against various bacterial and fungal strains. For instance, compounds derived from oxadiazoles have shown significant antibacterial and antifungal activities in vitro .
- Anticancer Activity : Certain derivatives have been investigated for their potential in cancer therapy. Studies indicate that these compounds can inhibit tumor growth by targeting specific cellular pathways .
- Neuroprotective Effects : Some oxadiazole derivatives are being explored for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Study 1: Antimicrobial Activity
A study conducted on various 1,3,4-oxadiazol-2(3H)-one derivatives revealed significant antimicrobial activity. The synthesized compounds were tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics. This indicates their potential as new antimicrobial agents in clinical settings .
Case Study 2: Anticancer Research
In another investigation, a series of 5-(aminomethyl)-1,3,4-oxadiazol-2(3H)-one derivatives were synthesized and evaluated for anticancer properties. These compounds exhibited selective cytotoxicity against cancer cell lines while having minimal effects on normal cells. Mechanistic studies suggested that the compounds induce apoptosis through the activation of caspase pathways .
Industrial Applications
In addition to medicinal uses, 1,3,4-oxadiazol derivatives are being explored in agrochemicals due to their stability and reactivity. They serve as intermediates in the synthesis of pesticides and herbicides, contributing to agricultural productivity while addressing pest resistance issues .
Mechanism of Action
The mechanism of action of 1,3,4-Oxadiazol-2(3H)-one, 5-(aminomethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-(aminomethyl)-1,3,4-oxadiazol-2(3H)-one hydrochloride with analogous derivatives:
*Estimated based on hydrophilic aminomethyl group and hydrochloride salt.
Key Observations:
Substituent Effects on log P: Bulky hydrophobic groups (e.g., tert-butyl in oxadiargyl or naphthyl ) increase log P, favoring membrane permeability but reducing water solubility. Polar groups like aminomethyl (target compound) or piperidinyl lower log P, enhancing solubility for systemic delivery.
Biological Activity Trends :
Biological Activity
1,3,4-Oxadiazol-2(3H)-one, 5-(aminomethyl)-, hydrochloride (1:1) is a heterocyclic compound from the oxadiazole family. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, antifungal, and anticancer properties. Understanding its biological activity is crucial for potential therapeutic applications in medicine and agriculture.
Chemical Structure and Properties
The chemical structure of 1,3,4-Oxadiazol-2(3H)-one features a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the aminomethyl group enhances its solubility and reactivity.
Synthesis Methods
The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include:
- Cyclization of hydrazides with carbonyl compounds using dehydrating agents like phosphorus oxychloride.
- Industrial production may utilize continuous flow reactors for efficiency and advanced purification techniques like chromatography.
Antimicrobial Activity
Research indicates that 1,3,4-Oxadiazol-2(3H)-one derivatives exhibit significant antimicrobial properties. For instance:
- Compounds derived from this structure have shown effectiveness against various bacterial strains by inhibiting specific enzymes critical for bacterial survival .
Antifungal Properties
The compound has demonstrated antifungal activity as well. Studies have reported that certain derivatives can inhibit fungal growth by disrupting cell membrane integrity or interfering with metabolic pathways .
Anticancer Activity
A notable area of research is the anticancer potential of 1,3,4-Oxadiazol-2(3H)-one derivatives:
- Case Study : In vitro studies on synthesized derivatives have shown that some compounds exhibit cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and KCL-22 (leukemia). The most effective compounds were found to inhibit cell proliferation significantly .
- Structure-Activity Relationship (SAR) : It was observed that the presence of long fatty acid chains in certain derivatives enhances their cytotoxicity by increasing membrane permeability .
The mechanism of action involves interaction with specific molecular targets:
- The compound may inhibit bacterial enzymes or receptors involved in cell division and metabolism.
- In cancer cells, it might induce apoptosis through pathways activated by oxidative stress or DNA damage.
Comparative Analysis with Similar Compounds
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| 1,3,4-Thiadiazole | Contains sulfur instead of oxygen | Similar antimicrobial properties |
| 1,2,4-Oxadiazole | Different nitrogen/oxygen positioning | Varying anticancer activities |
| 5-Aryl-1,3,4-Oxadiazole | Substituted aryl groups | Enhanced cholinesterase inhibitory effects |
Research Findings
Recent studies have highlighted the versatility of oxadiazoles in medicinal chemistry:
- Inhibitory Activity : Certain derivatives have been identified as potent inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurodegenerative diseases .
- Antioxidant Activity : Some oxadiazole derivatives also exhibit significant antioxidant properties, making them candidates for further exploration in treating oxidative stress-related conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,3,4-Oxadiazol-2(3H)-one derivatives with aminomethyl substituents?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-(chloromethyl)-1,3,4-oxadiazol-2(3H)-one with ammonia or protected amines in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃) at room temperature yields the aminomethyl derivative . Hydrochloride salts are formed by treating the free base with HCl in diethyl ether, achieving ~65% yield after recrystallization . Key parameters include stoichiometric control of the amine reagent and inert atmosphere to prevent oxidation.
Q. How can structural confirmation and purity be validated for this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- IR Spectroscopy : Identify characteristic peaks for NH (3200–3400 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-O-C (1200–1250 cm⁻¹) .
- NMR : ¹H NMR should show signals for the aminomethyl group (δ 3.5–4.0 ppm, CH₂NH₂) and aromatic protons (δ 6.5–8.0 ppm, depending on substituents). ¹³C NMR confirms the oxadiazole ring carbons (δ 155–165 ppm) .
- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular formula (e.g., [M+H]⁺ for C₄H₆N₃O₂·HCl) and fragmentation patterns consistent with the oxadiazole core .
- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What storage conditions are recommended to ensure compound stability?
- Methodological Answer : Store the hydrochloride salt in airtight, light-resistant containers at 2–8°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation . Pre-dry the compound using vacuum desiccation (24 hours, 40°C) to minimize hydrolysis of the oxadiazole ring .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model charge distribution on the oxadiazole ring, identifying electrophilic sites (e.g., C-5 position) prone to nucleophilic attack. Solvent effects (e.g., DMF) are incorporated using the Polarizable Continuum Model (PCM) . Compare theoretical activation energies with experimental kinetics to validate predictions.
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and protocols (e.g., MTT assay for IC₅₀ determination) .
- Control Variables : Test the compound’s stability under assay conditions (pH, temperature) to rule out decomposition artifacts .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in published IC₅₀ values, considering variables like salt form (hydrochloride vs. free base) .
Q. How can AI-driven automation improve the synthesis optimization process?
- Methodological Answer : Implement machine learning (ML) algorithms (e.g., Bayesian optimization) to iteratively refine reaction parameters (temperature, solvent ratio, catalyst loading). Train models on historical yield data and real-time feedback from inline sensors (e.g., FTIR for reaction monitoring). AI platforms like COMSOL Multiphysics® can simulate mass transfer limitations in heterogeneous reactions .
Q. What mechanistic insights can be gained from studying hydrolysis pathways of the oxadiazole ring?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
